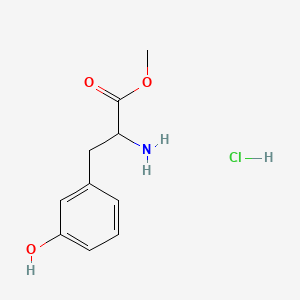
2-Formyl Loratadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl Loratadine, also known as N-Formyldesloratadine, is a compound related to Loratadine and Desloratadine . It is used in the field of respiratory drugs and antihistamines .
Synthesis Analysis
Loratadine, from which 2-Formyl Loratadine is derived, is a second-generation antihistamine . It has fewer central nervous system and anticholinergic side effects . Its synthesis involves a series of compounds based on loratadine that have both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity .
Molecular Structure Analysis
The crystal structure of the metastable form II of loratadine, a related compound, was determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The structure could not be obtained by ab initio direct methods due to the limited resolution of the electron diffraction data and the complexity of configurational disorder .
Chemical Reactions Analysis
The degradation of Loratadine, a common antihistamine, was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .
Physical And Chemical Properties Analysis
Loratadine has a molecular formula of C22H23ClN2O2 and an average mass of 382.883 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±50.0 °C at 760 mmHg, and a flash point of 275.1±30.1 °C .
科学的研究の応用
Pharmaceutical Applications
“2-Formyl Loratadine” has been used in the pharmaceutical industry due to its antihistamine properties . It is commonly used to relieve allergy symptoms .
Solubility Enhancement
To overcome the problem of low solubility, scientists have synthesized and characterized two Loratadine multi-component crystalline phases with oxalic acid (Oxa), i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate) . Both cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Lor and adequate physical stability .
Tablet Formulation Development
The intrinsic dissolution rate of Lor-Oxa CAB is 95 times that of Lor, which makes it a promising candidate for tablet formulation development .
Crystal Engineering
Cocrystallization is a crystal engineering technique widely used in pharmaceutical research and the development of drugs . It exploits non-covalent interactions between neutral or ionic components with a defined stoichiometry in a solid-state structure .
Structural Analysis
The determination of the crystal structure of the metastable form II of loratadine has been reported using a combination of low-resolution 3D electron diffraction data and density functional theory .
Metastable Polymorphs
Metastable polymorphs typically display higher solubility than their thermodynamically stable counterparts, whilst having dissimilar mechanical and biopharmaceutical properties . This makes “2-Formyl Loratadine” a subject of interest for both generic and innovator companies .
作用機序
Target of Action
2-Formyl Loratadine, like its parent compound Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Mode of Action
2-Formyl Loratadine interacts with its targets, the peripheral H1 receptors, by binding to them with high affinity . This binding prevents histamine from attaching to these receptors and initiating the allergic response .
Biochemical Pathways
The metabolism of Loratadine involves the biotransformation of Loratadine to Desloratadine, primarily mediated by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 . The metabolites of Loratadine, including Desloratadine, are also active and can inhibit the binding of pyrilamine to brain H1 receptors .
Pharmacokinetics
Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite, Desloratadine, achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites is much higher with Loratadine than with Desloratadine .
Result of Action
The binding of 2-Formyl Loratadine to peripheral H1 receptors prevents the action of histamine, thereby managing the symptoms of allergic rhinitis, wheal formation, urticaria, and other allergic dermatologic conditions . This results in a reduction of allergy symptoms without the sedative effects seen with first-generation antihistamines .
Action Environment
The action of 2-Formyl Loratadine can be influenced by various environmental factors. For instance, the presence of certain drugs can interfere with its metabolism, affecting its efficacy and stability . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHKNGVLJMSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652595 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl Loratadine | |
CAS RN |
1076198-15-6 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
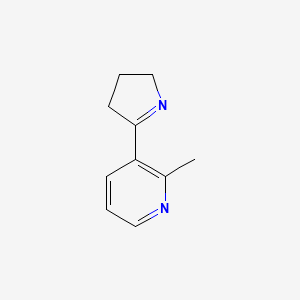
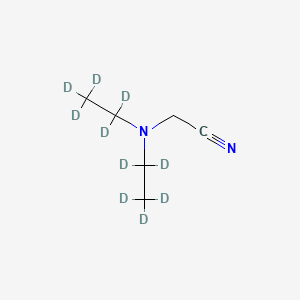
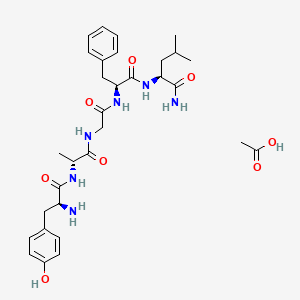

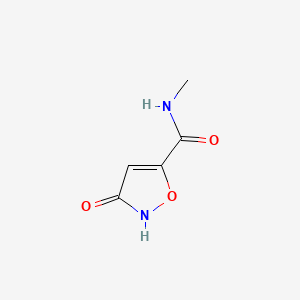
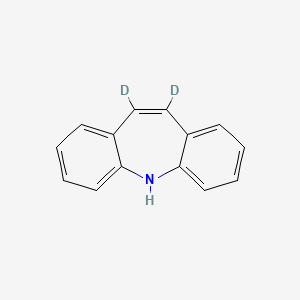
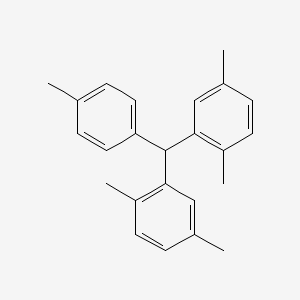
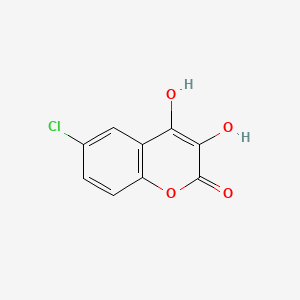
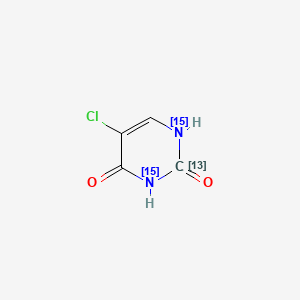
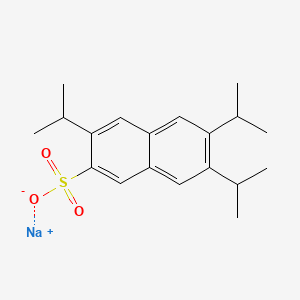
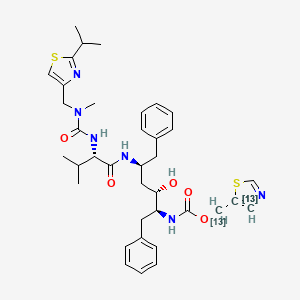
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
